2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of pyridine derivatives and is characterized by the presence of a hydroxymethyl group, a 4-methylbenzyl ether, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine core, followed by the introduction of the hydroxymethyl group and the 4-methylbenzyl ether. The final step involves the formation of the acetamide group.
Preparation of Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials, such as 2,4-dihydroxyacetophenone and ammonium acetate, under reflux conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Formation of 4-Methylbenzyl Ether: The 4-methylbenzyl ether can be formed through an etherification reaction using 4-methylbenzyl chloride and a base like potassium carbonate.
Formation of Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The 4-methylbenzyl ether can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(2-(carboxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide.
Reduction: Formation of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-hydroxypyridin-1(4H)-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(hydroxymethyl)-5-((4-chlorobenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- 2-(2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- 2-(2-(hydroxymethyl)-5-((4-ethylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions compared to similar compounds.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEZVYURKMYVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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